Cas no 135108-48-4 (5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile)

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile is a fluorinated pyrazole derivative with significant potential in pharmaceutical and agrochemical research. Its structural features, including the amino and cyano functional groups, make it a versatile intermediate for synthesizing heterocyclic compounds. The 2-fluorophenyl substitution enhances its reactivity and binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and CNS-targeting agents. This compound exhibits high purity and stability, ensuring reliable performance in synthetic workflows. Its well-defined molecular structure allows for precise modifications, facilitating the exploration of structure-activity relationships in drug discovery. Suitable for controlled reactions, it is a valuable building block for specialized organic synthesis.
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile structure
135108-48-4 structure
Product Name:5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
CAS No:135108-48-4
MF:C10H7FN4
MW:202.187784433365
MDL:MFCD00128322
CID:94848
PubChem ID:15698846
Update Time:2025-11-07

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
    • 5-amino-1-(2-fluorophenyl)pyrazole-4-carbonitrile
    • SCHEMBL1456670
    • AS-43067
    • 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile, AldrichCPR
    • A2889
    • MFCD00128322
    • AKOS000260622
    • FT-0756850
    • EN300-230683
    • 135108-48-4
    • DTXSID10577011
    • ALBB-030576
    • STK350787
    • DB-063064
    • BBL040621
    • MDL: MFCD00128322
    • Inchi: 1S/C10H7FN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
    • InChI Key: JJKQJLDSHKDCAM-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1N1C(=C(C#N)C=N1)N

Computed Properties

  • Exact Mass: 202.06547440g/mol
  • Monoisotopic Mass: 202.06547440g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 67.6Ų

Experimental Properties

  • Density: 1.36
  • Boiling Point: 402.429 °C at 760 mmHg
  • Flash Point: 197.182 °C

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile Security Information

  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile Pricemore >>

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5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:135108-48-4)5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
Order Number:A2889
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):172.0
Email:sales@amadischem.com

Additional information on 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile

Comprehensive Overview of 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 135108-48-4)

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile, with the CAS number 135108-48-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic compound features a pyrazole core substituted with an amino group, a fluorophenyl ring, and a nitrile functionality, making it a versatile intermediate for synthesizing biologically active molecules. Its unique structure contributes to its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.

The growing interest in fluorinated pyrazole derivatives like 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile stems from their enhanced bioavailability and metabolic stability, which are critical factors in modern medicinal chemistry. Researchers are actively exploring its role in developing novel kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, addressing unmet medical needs in oncology and neurology. Recent studies highlight its utility in designing selective enzyme inhibitors, aligning with the trend toward personalized medicine.

In agrochemical applications, 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile serves as a precursor for crop protection agents. Its fluorinated aromatic moiety improves pesticidal activity while reducing environmental persistence, a key concern in sustainable agriculture. This aligns with the global push for green chemistry and eco-friendly pest control solutions, addressing consumer demand for safer food production practices.

From a synthetic perspective, the compound’s nitrile group offers reactivity for further functionalization, enabling diverse derivatization strategies. Chemists leverage this feature to create libraries of analogs for high-throughput screening, accelerating lead optimization in drug development. The incorporation of fluorine atoms also enhances lipophilicity, improving membrane permeability—a hot topic in bioavailability enhancement research.

Analytical characterization of CAS 135108-48-4 typically involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography to confirm purity and structural integrity. These methods are frequently discussed in scientific forums, reflecting the compound’s relevance in quality control protocols for API manufacturing.

Market trends indicate rising demand for fluorinated heterocycles, driven by their prevalence in blockbuster drugs. Patent analyses reveal increasing filings around pyrazole-based therapeutics, positioning 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile as a strategic building block. This correlates with search engine queries on "fluorine in drug design" and "pyrazole medicinal chemistry", underscoring its commercial and academic significance.

Environmental and regulatory aspects of 135108-48-4 are also under scrutiny. While not classified as hazardous, its synthesis often involves green solvent alternatives to meet REACH compliance standards—a frequent search topic among industrial chemists. Lifecycle assessments of such intermediates are gaining traction as part of corporate sustainability initiatives.

In conclusion, 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile exemplifies the convergence of medicinal chemistry and sustainable science. Its multifaceted applications—from precision medicine to smart agrochemicals—make it a compelling subject for researchers exploring structure-activity relationships and molecular design principles. As innovation continues, this compound will likely remain at the forefront of small-molecule drug discovery pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:135108-48-4)5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
A2889
Purity:99%
Quantity:1g
Price ($):172.0
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